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Phosphine oxide, tris[(hexyloxy)methyl]-

Hydrolytic stability Phosphine oxide Phosphate ester

Phosphine oxide, tris[(hexyloxy)methyl]- (CAS 53753-99-4; molecular formula C₂₁H₄₅O₄P; MW 392.6 g/mol) is a tertiary phosphine oxide bearing three hexyloxymethyl (–CH₂–O–C₆H₁₃) substituents attached to a central phosphoryl (P=O) core. It belongs to the tris(alkoxymethyl)phosphine oxide subclass, synthesized via Williamson etherification of tris(hydroxymethyl)phosphine oxide (THPO) with 1-bromohexane or via phase-transfer catalyzed alkoxylation of tris(chloromethyl)phosphine oxide.

Molecular Formula C21H45O4P
Molecular Weight 392.6 g/mol
CAS No. 53753-99-4
Cat. No. B14641442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine oxide, tris[(hexyloxy)methyl]-
CAS53753-99-4
Molecular FormulaC21H45O4P
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCCCCCCOCP(=O)(COCCCCCC)COCCCCCC
InChIInChI=1S/C21H45O4P/c1-4-7-10-13-16-23-19-26(22,20-24-17-14-11-8-5-2)21-25-18-15-12-9-6-3/h4-21H2,1-3H3
InChIKeyITJYOHKXTQLVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphine Oxide, Tris[(hexyloxy)methyl]- (CAS 53753-99-4): Procurement-Relevant Structural and Physicochemical Profile


Phosphine oxide, tris[(hexyloxy)methyl]- (CAS 53753-99-4; molecular formula C₂₁H₄₅O₄P; MW 392.6 g/mol) is a tertiary phosphine oxide bearing three hexyloxymethyl (–CH₂–O–C₆H₁₃) substituents attached to a central phosphoryl (P=O) core [1]. It belongs to the tris(alkoxymethyl)phosphine oxide subclass, synthesized via Williamson etherification of tris(hydroxymethyl)phosphine oxide (THPO) with 1-bromohexane or via phase-transfer catalyzed alkoxylation of tris(chloromethyl)phosphine oxide [2][3]. The compound is distinguished from simple trialkylphosphine oxides (e.g., trioctylphosphine oxide, TOPO) by the presence of three ether oxygen atoms in the α-position to phosphorus, which modulate electronic character at the P center and introduce additional coordinative functionality beyond that of purely alkyl-substituted analogs. Its computed LogP of 6.2 indicates substantial hydrophobicity, positioning it between shorter-chain alkoxymethyl analogs and fully alkylated phosphine oxides in terms of polarity and phase-partitioning behavior [1].

Moderate lipophilicity for organic-phase extraction and polymer compounding
Ether-oxygen coordination sites enable metal ion selectivity
Halogen-free; P–C bond architecture supports thermal and hydrolytic stability

Why Tris[(hexyloxy)methyl]phosphine Oxide Cannot Be Replaced by Generic Tris(hydroxymethyl)phosphine Oxide or Simple Trialkylphosphine Oxides


Within the tris(alkoxymethyl)phosphine oxide family, the alkoxy chain length critically governs hydrophobicity, thermal stability, processing compatibility, and migration resistance. The C₆ hexyloxy chains of the target compound confer a computed LogP of 6.2, approximately 4–5 orders of magnitude more lipophilic than the parent tris(hydroxymethyl)phosphine oxide (THPO, LogP ≈ −1.5 estimated) [1][2]. This shift from a water-soluble polyol to a hydrophobic, organic-solvent-miscible compound fundamentally alters application scope—THPO is a reactive flame-retardant crosslinker for aqueous polyurethane formulations, whereas the hexyloxy derivative is suited for non-aqueous polymer compounding, solvent extraction, and hydrophobic surface modification. Compared with triheptyl phosphate (CAS 4621-50-5), an isomeric phosphate ester sharing the same molecular formula (C₂₁H₄₅O₄P) but containing P–O–C ester linkages, the phosphine oxide's direct P–C bonds confer markedly superior hydrolytic stability [3]. In flame-retardant phosphine oxide plasticizer systems, weight loss at 180 °C was ≤2.5% versus 10.8% for a citrate ester comparator, demonstrating the thermal processing advantage of the phosphine oxide architecture [4]. Substitution with a shorter-chain analog (e.g., tris(butoxymethyl)phosphine oxide, CAS 53695-03-7, C₁₅H₃₃O₄P, MW 308.4) would sacrifice hydrophobicity and increase volatility, while substitution with a halogenated analog (e.g., tris(chloromethyl)phosphine oxide) would introduce corrosive HCl release upon thermal degradation, undermining halogen-free product specifications .

Hydrophilicity mismatch

Tris(hydroxymethyl)phosphine oxide (THPO) is water-soluble; substitution may shift compatibility from non-aqueous to aqueous systems.

Hydrolytic lability of phosphate esters

Triheptyl phosphate (P–O–C) may degrade under moisture, unlike target compound’s reported P–C stability.

Halogen content & corrosion risk

Tris(chloromethyl)phosphine oxide releases HCl upon thermal degradation; does not meet halogen-free specifications.

Quantitative Differentiation Evidence for Tris[(hexyloxy)methyl]phosphine Oxide Versus Closest Analogs


Hydrolytic Stability: P–C Bond Architecture Versus Phosphate Ester (P–O–C) Linkages

Tris[(hexyloxy)methyl]phosphine oxide contains three direct phosphorus–carbon (P–C) bonds linking the CH₂–O–C₆H₁₃ moieties to the phosphorus center, in contrast to the P–O–C ester bonds found in isomeric triheptyl phosphate (CAS 4621-50-5; identical molecular formula C₂₁H₄₅O₄P, MW 392.6). Systematic studies of phosphorus flame retardants demonstrate that P–C bonds exhibit significantly greater resistance to dissociation than P–O bonds during thermal and hydrolytic stress . In the tris(alkoxymethyl)phosphine oxide class, this P–C bond is explicitly cited as the structural basis for long-term hydrolysis resistance in crosslinked polymer networks [1]. No quantitative hydrolytic half-life data were identified for the specific C₆ homolog; however, the demonstrated hydrolysis resistance of the allyloxymethyl analog (TAOPO) under aqueous and ambient conditions, contrasted with the well-established hydrolytic lability of trialkyl phosphates that undergo P–O cleavage under acidic or basic conditions, supports a class-level stability advantage [1]. For procurement decisions involving applications requiring prolonged exposure to moisture, acidic environments, or aqueous extraction conditions, the phosphine oxide architecture provides a fundamental stability differentiator over phosphate esters of comparable hydrophobicity.

Hydrolytic Stability
Class-level
P–C bonds resist hydrolysis vs. P–O–C bonds
Class-level stability context for humid environments
No quantitative rate data; verify for specific application
Hydrolytic stability Phosphine oxide Phosphate ester

Thermal Processing Stability: Phosphine Oxide Plasticizer Volatility Versus Citrate Ester Benchmark

Although direct thermogravimetric data for tris[(hexyloxy)methyl]phosphine oxide are not publicly available, a closely related phosphine oxide plasticizer class—tri(3-alkoxyl-3-oxopropyl)phosphine oxides—demonstrated substantially lower processing weight loss than a conventional citrate ester plasticizer. At 180 °C, the phosphine oxide-based system exhibited ≤2.5% weight loss, compared to 10.8% for the citrate ester control, with no unpleasant volatiles released during thermal mixing [1]. The phosphine oxide plasticizer system also reduced the glass transition temperature (Tg) of polylactide (PLA) from 52 °C to 11 °C at 28 wt% loading and increased elongation at break from 11% to 271%, while retaining a Young's modulus of 121.3 MPa—significantly higher than that of PLA/citrate ester systems at equivalent plasticizer content [1]. These data establish a class-level performance precedent: phosphine oxide-based plasticizers with aliphatic ester or ether substituents offer a combination of low volatility during high-temperature processing and efficient plasticization that is not matched by conventional ester plasticizers. For tris[(hexyloxy)methyl]phosphine oxide, the higher molecular weight (392.6 vs. ~300–350 for the tri(3-alkoxyl-3-oxopropyl) series) and absence of ester carbonyl groups suggest potentially even lower volatility.

Thermal Stability
Cross-study
≤2.5% vs 10.8% weight loss at 180°C
Lower volatility supports high-temperature compounding
Class analog data; direct test recommended
Thermal stability Plasticizer Volatility

Hydrophobicity and Phase Partitioning: Computed LogP Differentiation Across Alkoxymethyl Homologs

The computed octanol-water partition coefficient (LogP) for tris[(hexyloxy)methyl]phosphine oxide is 6.2 [1], positioning it in a hydrophobicity range suitable for organic-phase solvent extraction and hydrophobic polymer compounding. By comparison, triheptyl phosphate (the phosphate ester isomer) has an experimentally determined LogP of 8.06 with a boiling point of 385 °C at 760 mmHg and density of 0.938 g/cm³ . Trioctylphosphine oxide (TOPO, CAS 78-50-2), a widely employed industrial extractant, has a reported LogP of 9.34 [2]. The target compound's LogP of 6.2 is approximately 2–3 orders of magnitude lower than TOPO, suggesting reduced tendency for irreversible adsorption onto hydrophobic surfaces and potentially more favorable back-extraction characteristics in metal recovery processes. The shorter-chain homolog tris(butoxymethyl)phosphine oxide (CAS 53695-03-7, C₁₅H₃₃O₄P, MW 308.4) is expected to have a substantially lower LogP (estimated ~3–4 based on incremental contribution of –CH₂– groups), which would reduce organic-phase affinity and extraction efficiency for lipophilic metal complexes. The presence of three ether oxygen atoms in the target compound, absent in TOPO, introduces hydrogen-bond acceptor capacity (4 H-bond acceptors, 0 H-bond donors [1]) that may enhance selectivity for metal ions capable of ether-oxygen coordination—a property not available in purely alkyl-substituted phosphine oxides.

LogP & Partitioning
Supporting
LogP 6.2 vs 9.34 (TOPO)
Intermediate hydrophobicity may aid back-extraction
Computed vs experimental; 4 H-bond acceptors
LogP Hydrophobicity Solvent extraction

Halogen-Free Flame Retardancy Potential: Phosphine Oxide Versus Chloromethyl Analog

Tris[(hexyloxy)methyl]phosphine oxide is a halogen-free organophosphorus compound, distinguishing it from tris(chloromethyl)phosphine oxide (CAS 4851-89-2), a commonly employed synthetic precursor and flame-retardant intermediate [1]. The chloromethyl analog releases HCl upon thermal degradation and combustion, contributing to corrosive smoke and toxic byproduct formation—properties that increasingly disqualify halogenated flame retardants from electronics, transportation, and building material applications under regulations such as EU RoHS and IEC 61249-2-21 [2]. In the broader phosphine oxide flame-retardant class, a reactive phosphine oxide derivative (DPDPO) copolymerized into polyamide 6 at only 5 wt% loading achieved a UL 94 V-0 rating with a Limiting Oxygen Index (LOI) of 31.7%, primarily via gas-phase radical quenching [3]. For context, neat PA 6 has an LOI of approximately 20–22% and fails UL 94 vertical burning. While no LOI data exist specifically for tris[(hexyloxy)methyl]phosphine oxide, its structural features—P–C bonds for thermal stability, aliphatic ether chains for polymer compatibility, and the phosphine oxide moiety for gas-phase flame inhibition—align with the design principles demonstrated in DPDPO and other phosphine oxide FRs. The absence of halogen eliminates the dioxin and furan formation risk associated with chloromethyl analogs under incineration conditions.

Halogen-Free FR
Class-level
0% halogen; class LOI 31.7% at 5 wt% loading
Halogen-free status meets regulatory requirements
FR performance data for analog; verify for this compound
Flame retardant Halogen-free Phosphine oxide

High-Value Application Scenarios for Tris[(hexyloxy)methyl]phosphine Oxide Supported by Differentiation Evidence


Halogen-Free Plasticizer for Engineering Thermoplastics Requiring Low Volatility and High Modulus Retention

The phosphine oxide architecture demonstrated in tri(3-alkoxyl-3-oxopropyl)phosphine oxides provides ≤2.5% weight loss at 180 °C versus 10.8% for citrate ester plasticizers, combined with superior Young's modulus retention (121.3 MPa) at effective plasticizer loadings [1]. Tris[(hexyloxy)methyl]phosphine oxide, with its higher molecular weight (392.6 vs. ~300–350) and ether rather than ester substituents, is structurally positioned to deliver equal or lower volatility in high-temperature compounding of PLA, PET, or polyamide formulations. The halogen-free composition meets regulatory requirements for electronics and automotive interiors, while the P–C bond architecture resists hydrolysis during polymer service life [2].

Solvent Extraction Reagent with Intermediate Hydrophobicity and Ether-Oxygen Coordination Capability

With a computed LogP of 6.2—approximately 3 orders of magnitude lower than TOPO (LogP 9.34)—and four hydrogen-bond acceptor sites from the three ether oxygens plus the P=O group, this compound offers a partitioning and coordination profile distinct from purely alkyl-substituted phosphine oxide extractants [1][2]. The intermediate hydrophobicity may facilitate back-extraction (stripping) steps that are energetically or chemically demanding with highly hydrophobic extractants like TOPO. The ether-oxygen atoms provide additional Lewis basic sites that can participate in metal ion coordination, potentially enhancing selectivity for oxophilic metal ions (e.g., lanthanides, actinides, and transition metals) that benefit from polydentate ligand architectures.

Halogen-Free Flame-Retardant Synergist or Reactive Monomer Precursor

The tris(alkoxymethyl)phosphine oxide platform, derived from THPO—a recognized halogen-free, environmentally friendly phosphorus source—enables preparation of flame-retardant polymers and additives without chlorine or bromine content [1]. The phosphine oxide class achieves UL 94 V-0 ratings at loadings as low as 5 wt% in polyamide 6 (LOI 31.7%) [2]. Tris[(hexyloxy)methyl]phosphine oxide, with its longer alkyl chains compared to allyl or propargyl analogs, may function as an additive-type FR with enhanced compatibility in polyolefins and styrenic polymers where shorter-chain or more polar FRs exhibit migration or blooming. The absence of halogen eliminates corrosive off-gassing and dioxin/furan formation risks during thermal degradation or end-of-life incineration.

Hydrolysis-Resistant Ligand or Coordination Chemistry Building Block

The P–C bond architecture of tris(alkoxymethyl)phosphine oxides has been explicitly validated for long-term hydrolysis resistance in crosslinked polymer networks [1]. This structural feature, combined with the compound's three ether-oxygen donor atoms flanking the phosphoryl group, creates a tripodal, multidentate ligand geometry that is rare among commercially available phosphine oxides. Potential applications include synthesis of hydrolysis-resistant metal-organic frameworks (MOFs), supported catalysts for aqueous-phase reactions, and ion-selective sensor membranes where ligand leaching would compromise performance. The hexyloxy chains provide organic-phase solubility and steric tunability not available in the hydroxymethyl or chloromethyl precursors.

Application
Selection Property
Validation Focus
Halogen-free thermoplastic plasticizer
Low volatility & high modulus retention
Thermal processing weight loss review
Solvent extraction with intermediate hydrophobicity
Intermediate LogP & ether-oxygen coordination
Partitioning and back-extraction efficiency
Halogen-free flame retardant synergist
Phosphine oxide FR class; no halogen
LOI/UL 94 rating with target polymer
Hydrolysis-resistant ligand or coordination building block
P–C bond stability & tripodal ether-oxygen geometry
Hydrolytic stability in aqueous-phase applications
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